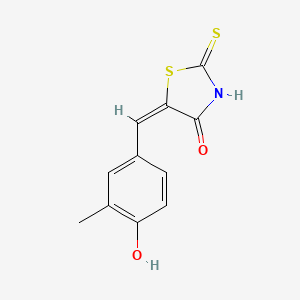
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the class of thiazolidinones
Preparation Methods
The synthesis of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with rhodanine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration .
Chemical Reactions Analysis
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for imaging proteins in living cells.
Medicine: It has been investigated for its neuroprotective and anti-neuroinflammatory properties.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects . Additionally, the compound can bind to and activate fluorescent proteins, making it useful for imaging applications .
Comparison with Similar Compounds
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is unique compared to other thiazolidinone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
4-Hydroxy-3-methylbenzylidene-rhodanine: Known for its use in fluorescent imaging.
4-Hydroxy-3-methoxybenzylidene-rhodanine: Another derivative with similar applications in imaging and biological studies.
Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and antifungal properties.
Properties
Molecular Formula |
C11H9NO2S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+ |
InChI Key |
WUYJNCRVBZWAOK-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















